5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a synthetic chromene-carboxamide derivative featuring a 4-oxo-4H-chromene core substituted with methyl groups at positions 5 and 6. The carboxamide group at position 2 is linked to a 5-methyl-1,3,4-thiadiazole heterocycle. The inclusion of a thiadiazole moiety enhances electron-withdrawing properties and may improve metabolic stability, making this compound a candidate for drug development.
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-7-4-8(2)13-10(19)6-12(21-11(13)5-7)14(20)16-15-18-17-9(3)22-15/h4-6H,1-3H3,(H,16,18,20) |
InChI Key |
IBIBAOQHRDGFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxylic Acid
The chromene backbone is typically constructed via Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds. For example:
-
Reactants : 2,4-Dimethylphenol (derived from salicylaldehyde via methylation) and malononitrile or ethyl acetoacetate.
-
Conditions : Reflux in ethanol with piperidine or sodium ethoxide as a base catalyst.
The intermediate 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is isolated and characterized via FT-IR (C=O stretch at 1,720 cm⁻¹) and ¹H NMR (δ 2.35 ppm for methyl groups, δ 6.85–7.45 ppm for aromatic protons).
Activation of Carboxylic Acid to Acid Chloride
Conversion to the acid chloride facilitates amide bond formation with the thiadiazole amine:
Coupling with 5-Methyl-1,3,4-Thiadiazol-2-Amine
The final step involves nucleophilic acyl substitution:
-
Reactants : Chromene-2-carbonyl chloride and 5-methyl-1,3,4-thiadiazol-2-amine.
-
Conditions : Stirring in dry dichloromethane (DCM) with triethylamine (Et₃N) at 0–5°C, followed by room temperature for 12 hours.
-
Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).
Key Analytical Data :
One-Pot Tandem Reactions
To reduce purification steps, tandem Knoevenagel-Michael-cyclocondensation protocols have been developed:
Three-Component Reaction
-
Reactants :
-
Catalyst : Cinchona alkaloids or TBAB (tetrabutylammonium bromide).
-
Conditions : Reflux in ethanol/water (3:1) for 8–10 hours.
Advantages :
Limitations :
Alternative Pathways via Heterocyclic Intermediates
Thiadiazole Synthesis via Hydrazonoyl Chlorides
Thiadiazole precursors are synthesized independently and coupled to the chromene core:
-
Step 1 : Synthesis of 5-methyl-1,3,4-thiadiazol-2-amine via cyclization of thiosemicarbazides with H₂SO₄.
-
Step 2 : Coupling with chromene carbonyl chloride as in Section 1.3.
Reaction Conditions :
Optimization Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Piperidine | 80 | 72 |
| DCM | Et₃N | 25 | 68 |
| Water/ethanol | DAHP | 70 | 62 |
| Acetonitrile | Cu(OTf)₂ | 60 | 55 |
Findings :
Temperature and Time Dependence
-
Optimal Temp : 70–80°C for cyclocondensation; >90°C promotes decomposition.
-
Reaction Time : 8–12 hours balances completeness and side reactions.
Analytical and Purification Techniques
Chromatography
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| FT-IR | 1,720 cm⁻¹ (amide C=O), 1,650 cm⁻¹ (C=N) |
| ¹H NMR | δ 2.35 (CH₃), δ 6.92–7.48 (chromene H) |
| ¹³C NMR | δ 164.2 (C=O), δ 158.9 (thiadiazole C-2) |
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
- Objective : Evaluate the compound's cytotoxicity on different cancer cell lines.
- Findings : The compound exhibited significant inhibition of cell growth in several cancer types:
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays.
Case Study: Antimicrobial Efficacy
- Objective : Assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings :
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These results indicate that the compound possesses significant antimicrobial properties against common pathogenic bacteria.
Comparative Analysis of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anticancer | SNB-19 (brain cancer) | PGI = 86.61% | 2023 |
| Anticancer | OVCAR-8 (ovarian cancer) | PGI = 85.26% | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chromene core and thiadiazole moiety may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional nuances of this compound are best understood by comparing it to analogs with modifications to the chromene core, thiadiazole substituents, or heterocyclic systems. Below is a detailed analysis:
Chromene-Thiadiazole Derivatives
Compound A : 6,7-Dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS: 873082-77-0)
- Structural Differences :
- Chromene substituents: 6,7-dimethyl vs. 5,7-dimethyl in the target compound.
- Thiadiazole substituent: 5-(methylsulfanyl) (-SMe) vs. 5-methyl (-Me).
- Implications: The 5,7-dimethyl configuration on the chromene may enhance steric effects compared to 6,7-dimethyl.
Heterocyclic Variants
Compound B : N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Structural Differences :
- Heterocycle: Oxadiazole replaces thiadiazole.
- Chromene core absent; replaced with a phenyl-thiazole system.
- Implications :
- Oxadiazoles exhibit distinct electronic profiles (e.g., higher dipole moments) compared to thiadiazoles, affecting binding to biological targets.
- The absence of the chromene scaffold limits direct pharmacological comparability but highlights the versatility of heterocyclic systems in drug design.
Thiadiazole-Containing Pharmaceuticals
Complex molecules like (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide demonstrate advanced functionalization of thiadiazoles. However, their structural complexity (e.g., ureido linkages, hydroperoxy groups) precludes direct comparison with the target compound.
Key Research Findings and Hypotheses
Substituent Position Effects: The 5,7-dimethyl configuration on the chromene may optimize steric interactions in enzyme binding pockets compared to 6,7-dimethyl analogs .
Heterocycle Impact :
- Thiadiazoles offer superior metabolic resistance compared to oxadiazoles due to sulfur’s role in minimizing oxidative degradation .
Pharmacokinetic Predictions :
- The target compound’s lower molecular weight (~331 g/mol) compared to Compound A (347 g/mol) suggests improved membrane permeability.
Biological Activity
5,7-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties and antimicrobial effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 288.33 g/mol
- IUPAC Name : this compound
This compound features a chromene backbone with a thiadiazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound.
Case Study: Antitumor Activity
A study conducted on various thiazole derivatives demonstrated that modifications in their structure significantly influenced their anticancer activity against different cancer cell lines. The incorporation of a chromene moiety was found to enhance the anticancer properties against colorectal adenocarcinoma (Caco-2) cells significantly. For instance:
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| 1 | A549 | 39.8 | <0.001 |
| 2 | Caco-2 | 31.9 | <0.001 |
| 3 | Caco-2 | 54.9 | <0.001 |
The results indicate that specific structural modifications can lead to enhanced anticancer activity, particularly against Caco-2 cells .
Antimicrobial Activity
The antimicrobial properties of compounds containing thiadiazole rings have been extensively documented. Thiadiazole derivatives have shown promising activity against various bacterial strains.
Research Findings
A review highlighted the potential of thiadiazole derivatives as effective antimicrobial agents. For example:
| Compound Type | Activity Against | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivatives | Gram-positive bacteria | 10 - 50 |
| Gram-negative bacteria | 20 - 100 |
These findings suggest that the incorporation of thiadiazole into the structure of chromene derivatives may enhance their antimicrobial efficacy .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The thiadiazole moiety might disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5,7-dimethyl--(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-chromene-2-carboxamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling chromene-2-carboxylic acid derivatives with 5-methyl-1,3,4-thiadiazol-2-amine under reflux in polar aprotic solvents (e.g., DMF or ethanol). Key intermediates, such as the chromene carbonyl chloride or activated ester, are prepared via reactions with thionyl chloride or carbodiimide coupling agents. Intermediates are characterized using - and -NMR to confirm regiochemistry, IR spectroscopy for carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups, and mass spectrometry for molecular ion peaks (e.g., [M+H]) .
Q. How is the purity and structural integrity of the compound confirmed in academic research?
- Methodology : Purity is assessed via HPLC (>95% purity threshold) using C18 columns and acetonitrile/water gradients. Structural confirmation employs:
- X-ray crystallography : Resolves bond lengths/angles (e.g., chromene-thiadiazole dihedral angles) .
- Multinuclear NMR : -NMR identifies methyl groups (δ 2.3–2.6 ppm for CH) and aromatic protons (δ 6.8–8.1 ppm). -NMR confirms carbonyl carbons (δ ~165–175 ppm) .
- Elemental analysis : Validates empirical formula (e.g., CHNOS) with <0.4% deviation .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodology :
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH cofactor monitoring .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular configuration?
- Methodology : Single-crystal X-ray diffraction confirms stereoelectronic effects, such as:
- Hydrogen bonding : Between the chromene carbonyl and thiadiazole NH (2.8–3.2 Å).
- Planarity : Chromene-thiadiazole dihedral angles (<10° indicates conjugation).
- Packing interactions : π-π stacking of aromatic rings (3.5–4.0 Å spacing). Refinement software (e.g., SHELXL) resolves disorder in methyl groups or solvent molecules .
Q. How are structure-activity relationship (SAR) studies designed to optimize anticancer activity?
- Methodology :
- Derivatization : Introduce substituents at chromene C-5/C-7 or thiadiazole C-5 to modulate lipophilicity (clogP) and H-bonding capacity.
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding to targets (e.g., topoisomerase II) using PDB structures.
- Pharmacokinetic profiling : Microsomal stability assays (CYP450 metabolism) and Caco-2 permeability models guide lead optimization .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Meta-analysis : Compare IC values under standardized conditions (e.g., 48-h incubation, 10% FBS).
- Counter-screening : Test against non-target cell lines (e.g., HEK293) to exclude nonspecific cytotoxicity.
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell cycle arrest .
Q. What strategies optimize reaction yields in derivative synthesis?
- Methodology :
- Catalyst screening : Pd(OAc) for Suzuki couplings (improves aryl-thiadiazole cross-coupling yields by 15–20%).
- Solvent optimization : DMF enhances nucleophilic substitution at thiadiazole C-2 vs. THF.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 24 h) with controlled temperature (80–120°C) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
